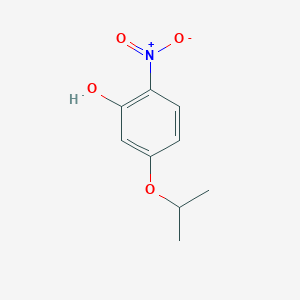

5-Isopropoxy-2-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVBULCXIBJLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An Investigator's Guide to the Biological Potential of 5-Isopropoxy-2-nitrophenol: A Predictive and Methodological Whitepaper

Executive Summary

The landscape of drug discovery is perpetually in search of novel scaffolds that can address unmet medical needs. Within this landscape, nitroaromatic compounds represent a class of molecules with a rich history and diverse biological activities, including antimicrobial and antineoplastic effects.[1] This technical guide focuses on 5-Isopropoxy-2-nitrophenol, a sparsely studied derivative of the nitrophenol family. The current body of scientific literature lacks direct studies on the biological activities of this specific compound. Therefore, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It provides a scientifically-grounded predictive analysis of potential biological activities, postulates mechanisms of action based on the compound's structural features, and offers detailed experimental workflows to systematically investigate its therapeutic potential. Our objective is to provide a foundational framework to stimulate and guide future research into this promising, yet unexplored, chemical entity.

The Nitrophenol Scaffold: A Foundation for Bioactivity

The this compound molecule is characterized by a phenol ring substituted with a nitro group at the ortho position and an isopropoxy group at the meta position relative to the hydroxyl group.

| Property | Value | Source |

| IUPAC Name | 2-nitro-5-propan-2-yloxyphenol | [2] |

| Molecular Formula | C9H11NO4 | [2] |

| Molecular Weight | 197.19 g/mol | [2] |

| CAS Number | 855839-37-1 | [3] |

The biological relevance of this scaffold is largely inferred from the well-documented activities of other nitro-containing compounds. The nitro group is a potent electron-withdrawing group, which can significantly influence the molecule's electronic properties and its interactions with biological targets.[4] The presence of the nitro group is often associated with a range of biological activities including:

-

Antimicrobial: Effective against bacteria, parasites, and fungi.[1]

-

Antineoplastic: Showing promise in cancer therapy.[1]

-

Herbicidal and Other Activities: Demonstrating a broad spectrum of biological effects.[1]

The phenol group, with its hydroxyl moiety, can participate in hydrogen bonding and may be crucial for receptor binding.[5] The isopropoxy group, being lipophilic, can influence the molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Postulated Biological Activities and Mechanistic Rationale

Given the structural motifs of this compound, we can hypothesize several potential biological activities.

Antimicrobial and Antiparasitic Activity

A significant number of nitroaromatic compounds owe their antimicrobial efficacy to the bioreduction of the nitro group within the target organism.[6] This process is often catalyzed by nitroreductase enzymes present in anaerobic bacteria and certain parasites.[6] The reduction leads to the formation of highly reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which can induce cellular damage through various mechanisms, including:

-

Oxidative Stress: Generation of superoxide radicals that damage cellular macromolecules.[6]

-

DNA Damage: Direct interaction with DNA, leading to strand breaks and inhibition of replication.[6]

-

Enzyme Inactivation: Covalent modification of essential enzymes.[6]

The following diagram illustrates the proposed mechanism of activation for nitroaromatic compounds.

Caption: Proposed mechanism of nitroaromatic bioactivation.

Antiproliferative Activity

The antiproliferative effects of some nitro compounds suggest that this compound could be a candidate for anticancer research.[7] The mechanisms underlying these effects can be similar to the antimicrobial actions, where the generation of reactive species leads to cytotoxicity in rapidly dividing cancer cells. Additionally, some nitrophenols, like 2,4-dinitrophenol (DNP), are known to uncouple oxidative phosphorylation in mitochondria.[8] By acting as a protonophore, DNP dissipates the proton gradient across the inner mitochondrial membrane, disrupting ATP synthesis and increasing metabolic rate.[8] While this can be highly toxic, modulation of this activity through structural modifications could offer a therapeutic window for targeting cancer cells with altered metabolic dependencies.

Proposed Experimental Workflows for Biological Characterization

To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to more detailed mechanistic studies.

Workflow for Biological Evaluation

The overall workflow for investigating the biological activity of this compound is depicted below.

Caption: Tiered experimental workflow for biological evaluation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.

-

Serial Dilution: Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

-

Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Synthesis of this compound

While not extensively documented, a plausible synthesis route for this compound can be adapted from standard organic chemistry reactions. A potential method involves the nitration of 3-isopropoxyphenol. The hydroxyl group of the phenol is an ortho-, para-director, meaning the incoming nitro group would be directed to the positions ortho and para to the hydroxyl group.[5] The isopropoxy group is also an ortho-, para-director. The position between the two activating groups is sterically hindered, making the positions ortho to each group more favorable for substitution. Therefore, careful control of reaction conditions would be necessary to achieve the desired regioselectivity. A similar synthesis is described for 2-nitro-5-isopropylphenol starting from 3-isopropylphenol.[9]

Future Directions and Concluding Remarks

The exploration of this compound's biological activity is a greenfield opportunity for researchers. Should initial screenings yield promising results, subsequent steps would involve:

-

Lead Optimization: Synthesizing analogs to improve potency and selectivity, and to reduce potential toxicity.[10]

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and pathways affected by the compound.

-

In vivo Efficacy and Safety Profiling: Evaluating the compound's performance in animal models of disease.

References

-

Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & Flores De La Torre, J. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 15(6), 717. [Link]

-

ResearchGate. (n.d.). At a physiologically relevant dose, 5-Methoxy-2-Nitrophenol (5M2NP) modulates the expression of defense genes in wounded leaf tissue. Retrieved from [Link]

-

Cieplik, F., Späth, A., Regensburger, J., Gollmer, A., Tabatabai, P., Heidegger, C., & Maisch, T. (2014). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. BioMed Research International, 2014, 829104. [Link]

-

Quora. (2021). Why does the nitration of phenol give 2-nitrophenol? Retrieved from [Link]

-

Kálai, T., Gulyás, H., Gáspár, G., Balog, M., Szabó, A., Pályi, B., ... & Hideg, K. (2017). Synthesis and Biological Evaluation of Curcumin-Nitroxide-Based Molecular Hybrids as Antioxidant and Anti-Proliferative Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(11), 1541-1553. [Link]

-

Grokipedia. (n.d.). Nitrophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14091688, this compound. Retrieved from [Link].

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C9H11NO4 | CID 14091688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 855839-37-1 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. quora.com [quora.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Curcumin-Nitroxide-Based Molecular Hybrids as Antioxidant and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. 5-isopropyl-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 10. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 5-Isopropoxy-2-nitrophenol

Executive Summary

This application note details the protocol for the regioselective nitration of 3-isopropoxyphenol to synthesize 5-isopropoxy-2-nitrophenol . This compound is a critical intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs (e.g., Tranilast analogues) and kinase inhibitors.

The synthesis presents a classic challenge in aromatic substitution: directing the nitronium ion to the specific ortho-position relative to the hydroxyl group (C6 position of the starting material) while minimizing the formation of the para-isomer (C4 position) and dinitrated byproducts. This guide provides a self-validating protocol emphasizing temperature control and purification based on intramolecular hydrogen bonding.

Reaction Engineering & Mechanism

Mechanistic Insight

The starting material, 3-isopropoxyphenol , contains two activating groups:

-

Hydroxyl (-OH): Strong activator, ortho/para director.[1]

-

Isopropoxy (-OiPr): Moderate/Strong activator, ortho/para director.

The electrophilic aromatic substitution (Nitration) can occur at three distinct positions:

-

C2 (Between substituents): Sterically hindered; unfavorable.

-

C4 (Para to -OH): Electronically favorable but yields the unwanted isomer (4-nitro-3-isopropoxyphenol).

-

C6 (Ortho to -OH, Para to -OiPr): Electronically favorable and yields the target This compound .

The target molecule is formed via attack at C6 . This position is activated by the ortho-effect of the hydroxyl group and the para-effect of the isopropoxy group. Crucially, the resulting product (2-nitrophenol derivative) forms a stable intramolecular hydrogen bond (6-membered chelate ring) between the phenolic proton and the nitro oxygen. This feature is the basis for the purification strategy.

Reaction Pathway Diagram

Figure 1: Reaction pathway illustrating the competition between C6 (Target) and C4 (Isomer) substitution sites.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Hazards |

| 3-Isopropoxyphenol | >98% | Substrate | Irritant |

| Nitric Acid (HNO₃) | 65-70% | Electrophile Source | Corrosive, Oxidizer |

| Acetic Acid (AcOH) | Glacial | Solvent/Moderator | Corrosive, Flammable |

| Dichloromethane (DCM) | ACS Grade | Extraction Solvent | Toxic, Volatile |

| Sodium Sulfate | Anhydrous | Drying Agent | Irritant |

Equipment

-

Three-neck round-bottom flask (250 mL) equipped with a thermometer and addition funnel.

-

Ice/Salt bath (capable of maintaining -5°C).

-

Magnetic stirrer.[2]

-

Rotary evaporator.

-

Chromatography column or Steam Distillation setup.

Experimental Protocol

Preparation of Nitrating Solution

Critical Control Point: The exothermicity of mixing nitric acid with acetic acid must be managed to prevent pre-mature formation of NO₂ species which can lead to oxidation tars.

-

In a separate beaker, mix Nitric Acid (1.05 eq) with Glacial Acetic Acid (5 volumes relative to HNO₃) .

-

Cool this solution to 0°C.

Nitration Reaction[4][5][6]

-

Dissolve 3-Isopropoxyphenol (10.0 g, 65.7 mmol) in Glacial Acetic Acid (50 mL) in the three-neck flask.

-

Cool the substrate solution to 0°C using an ice/salt bath.

-

Dropwise Addition: Add the cold Nitric Acid/Acetic Acid solution to the substrate over 30-45 minutes .

-

Constraint: Do not allow the internal temperature to exceed 10°C . Higher temperatures favor the para-isomer (C4) and dinitration.

-

-

After addition, stir at 0–5°C for 2 hours .

-

Allow the mixture to warm to room temperature slowly and stir for an additional 1 hour.

-

Validation: Check reaction progress via TLC (20% EtOAc in Hexanes). The target (2-nitro) usually has a higher Rf (approx 0.6-0.7) due to H-bonding compared to the 4-nitro isomer (Rf approx 0.3-0.4).

-

Workup

-

Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The product may precipitate as a yellow/orange solid or oil.

-

Extract the aqueous mixture with Dichloromethane (3 x 50 mL) .

-

Combine organic layers and wash with:

-

Water (2 x 50 mL)

-

Saturated NaHCO₃ (to remove acetic acid traces)

-

Brine (50 mL)

-

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude red/orange oil.

Purification & Characterization

Purification Strategy

The separation relies on the physical property differences caused by the nitro group position.

-

Target (this compound): Intramolecular H-bond

Non-polar, Steam Volatile. -

Impurity (4-Nitro-3-isopropoxyphenol): Intermolecular H-bond

Polar, Non-volatile.

Method A: Column Chromatography (Recommended for High Purity)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes/Ethyl Acetate (Start 95:5

80:20). -

Elution Order: The target compound elutes first (yellow band).

Method B: Steam Distillation (Scalable)

-

Subject the crude oil to steam distillation. The ortho-nitrophenol (Target) will distill over with the water. The para-isomer remains in the pot.

Purification Workflow Diagram

Figure 2: Purification workflow exploiting polarity differences between regioisomers.

Characterization Data (Expected)

| Analysis | Parameter | Expected Result | Interpretation |

| 1H NMR | Phenolic -OH | Downfield shift confirms intramolecular H-bond (Ortho-nitro).[3] | |

| 1H NMR | Aromatic Protons | Coupling constants ( | |

| Appearance | Physical State | Yellow Crystalline Solid | Typical for o-nitrophenols. |

| Melting Point | Range | 55 - 60°C | Distinct from starting material. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tars | Reaction temperature too high (>15°C). | Strictly maintain <5°C during addition. Ensure slow addition rate. |

| Dinitration | Excess Nitric Acid used.[2][4] | Verify stoichiometry (max 1.05 eq). |

| Poor Separation | Column overloaded or polarity too high. | Use a shallower gradient (start 100% Hexanes). The target moves very fast. |

| No Product | Oxidation of phenol ring. | Ensure inert atmosphere (N₂) if possible, though not strictly required for this robust reaction. |

References

-

PubChem. (n.d.).[5][6][7] this compound (CID 14091688).[7] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

Khorsi Damghani, K., Pourmousavi, S. A., & Fahid, F. (2014).[3] Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions.[3] Current Chemistry Letters, 3, 207–214.[3] [Link]

-

European Patent Office. (2022). EP 4015505 A1 - Improved process for producing Nitroxoline.[8] (Reference for controlled nitration conditions of hydroxy-aromatics). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN1118776A - Preparation of nitro phenol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. patents.justia.com [patents.justia.com]

- 5. 3-Isopropoxyphenol | C9H12O2 | CID 235373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C9H11NO4 | CID 14091688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

Application Note: Selective O-Alkylation of 2-Nitroresorcinol

Executive Summary & Strategic Rationale

2-Nitroresorcinol (1,3-dihydroxy-2-nitrobenzene) is a critical scaffold in the synthesis of benzoxazoles, endothelin receptor antagonists, and catechol-O-methyltransferase (COMT) inhibitors. Its unique

This guide provides high-fidelity protocols for controlling the degree of alkylation. Unlike standard phenols, 2-nitroresorcinol possesses a pKa of ~4.88 (compared to ~10 for phenol), driven by the strong electron-withdrawing nitro group and stabilized by dual intramolecular hydrogen bonds. Understanding this acidity and the "ortho-effect" is the key to selectivity.

Core Challenges

-

Symmetry Breaking: Achieving high-yield mono-alkylation requires disrupting the statistical probability of di-alkylation.

-

Intramolecular Hydrogen Bonding: The nitro group forms a 6-membered H-bond ring with both hydroxyls, locking the conformation and altering nucleophilicity.

-

Acidity: The low pKa allows for weak bases, but also means the resulting phenoxide is less nucleophilic than standard phenoxides.

Mechanistic Insight & Pathway Visualization

The selectivity is governed by the stability of the mono-anion vs. the di-anion. The first deprotonation is energetically favorable due to the nitro group's resonance stabilization. However, the second deprotonation is disfavored by electrostatic repulsion, allowing for a "kinetic window" where mono-alkylation can be isolated.

Diagram 1: Reaction Pathway and H-Bond Locking

The following diagram illustrates the transition from the H-bonded neutral state to the mono-alkylated product, highlighting the symmetry breaking event.

Caption: Stepwise alkylation pathway showing the critical mono-anion intermediate.

Experimental Protocols

Protocol A: Selective Mono-Alkylation (Symmetry Breaking)

Objective: Synthesize 3-alkoxy-2-nitrophenol with >85% selectivity over the di-alkylated side product. Principle: Stoichiometric control utilizing the low pKa of the substrate. Weak bases prevent rapid generation of the dianion.

Reagents

-

Substrate: 2-Nitroresorcinol (1.0 eq)

-

Electrophile: Alkyl Bromide/Iodide (1.05 eq) - Strict limiting reagent

-

Base: Potassium Carbonate (

), anhydrous (1.1 eq) -

Solvent: DMF (Dimethylformamide) or Acetone (0.2 M concentration)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitroresorcinol (1.0 eq) in anhydrous DMF.

-

Note: The solution will be orange/yellow.

-

-

Activation: Add

(1.1 eq) in a single portion.-

Observation: The color will deepen to a dark red/orange immediately, indicating the formation of the nitrophenoxide anion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

-

-

Addition: Add the Alkyl Halide (1.05 eq) dropwise via syringe over 10 minutes.

-

Critical Control: Do not add excess electrophile. If the reaction stalls, it is better to recover starting material than to over-alkylate.

-

-

Reaction: Stir at RT. Monitor by TLC (typically 4-12 hours).

-

TLC Tip: The mono-alkylated product is less polar than the starting material but more polar than the di-alkylated product. Use a mobile phase of Hexanes:EtOAc (3:1) with 1% Acetic Acid (to prevent streaking of the phenol).

-

-

Workup (Crucial):

-

Pour the reaction mixture into ice-cold 1M HCl (excess). Acidification is vital to protonate the phenoxide and ensure the product partitions into the organic phase.

-

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine (

) to remove DMF. -

Dry over

, filter, and concentrate.[1]

-

-

Purification: Flash column chromatography on silica gel.

Protocol B: Exhaustive Di-Alkylation

Objective: Synthesize 1,3-dialkoxy-2-nitrobenzene. Principle: Forcing conditions to overcome the steric hindrance and electronic repulsion of the second alkylation.

Reagents

-

Substrate: 2-Nitroresorcinol (1.0 eq)

-

Electrophile: Alkyl Halide (3.0 - 4.0 eq)

-

Base: Cesium Carbonate (

) (3.0 eq) or -

Solvent: DMF or Acetonitrile (Reflux)

Methodology

-

Dissolve substrate in DMF.

-

Add excess base and excess alkyl halide immediately.

-

Heat to 60–80°C (for

) or RT to 40°C (for-

Why Cesium? The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide in organic solvents, accelerating the second alkylation step.

-

-

Monitor until starting material and mono-alkylated intermediate are consumed.

Protocol C: Asymmetric Di-Alkylation (Stepwise)

Objective: Synthesize 1-alkoxy-3-alkoxy'-2-nitrobenzene (Mixed Ethers).

-

Step 1: Perform Protocol A (Mono-alkylation). Isolate and purify the mono-ether.

-

Step 2: Subject the purified mono-ether to Protocol B conditions using a different alkyl halide (

).

Data Summary & Optimization Guide

Solvent & Base Effects Table

| Parameter | Condition | Outcome | Recommendation |

| Base | Slow, controlled deprotonation. | Best for Mono-alkylation. | |

| Base | Highly reactive, "naked" anion effect. | Best for Di-alkylation. | |

| Base | Irreversible, rapid deprotonation. | Risky for mono-selectivity; often leads to mixtures.[2] | |

| Solvent | Acetone | Low boiling point, easy workup. | Good for reactive electrophiles (e.g., MeI, BnBr). |

| Solvent | DMF | High solubility, promotes | Standard for unreactive electrophiles. Requires thorough washing. |

Troubleshooting "Red Tar"

If the reaction mixture turns black/tarry and yield drops:

-

Cause: Oxidation of the electron-rich phenoxide ring, often by trace oxygen at high pH.

-

Solution: Degas solvents with Nitrogen/Argon before use. Keep the reaction under an inert atmosphere.

References

-

Physical Properties & Acidity

- PubChem Compound Summary for CID 11760, 2-Nitroresorcinol.

-

[Link]

-

Alkylation of Ortho-Nitrophenols (Patent Example)

-

O-Nitro(thio)phenol derivatives, and their preparation. US Patent 6,320,081 B1.[1] (Demonstrates

mediated alkylation of analogous 3-hydroxy-4-nitro scaffolds).

-

- Sigma-Aldrich Product Specification: 2-Nitroresorcinol.

Sources

Application Note: Selective Reduction of 5-Isopropoxy-2-nitrophenol to 2-Amino-5-isopropoxyphenol

Executive Summary

This Application Note details the protocol for the chemoselective reduction of 5-isopropoxy-2-nitrophenol to 2-amino-5-isopropoxyphenol . This transformation is a critical step in the synthesis of benzoxazole-based pharmaceutical intermediates and dye precursors.

The primary challenge in this reduction is the high susceptibility of the resulting o-aminophenol moiety to oxidative degradation (darkening/polymerization) upon exposure to air. Furthermore, the meta-isopropoxy ether linkage must remain intact, necessitating conditions that avoid strong Lewis acids which might effect ether cleavage.

This guide presents two validated methodologies:

-

Catalytic Hydrogenation (Pd/C): The industry standard for high purity and atom economy.

-

Sodium Dithionite Reduction: A robust, non-pressurized alternative that provides intrinsic protection against in-situ oxidation.

Chemical Reaction & Mechanism

The reduction proceeds via the nitroso and hydroxylamine intermediates. The presence of the electron-donating isopropoxy group at the 5-position (meta to the nitro group) slightly deactivates the nitro group toward nucleophilic attack but generally facilitates catalytic reduction.

Reaction Scheme

Figure 1: Reaction pathway showing the reduction of the nitro group and the potential oxidative degradation risk of the aminophenol product.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: High purity requirements, scale-up, and avoiding inorganic salt waste. Mechanism: Heterogeneous catalysis.

Reagents & Equipment

-

Substrate: this compound (10.0 g, 50.7 mmol)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (1.0 g, 10 wt% loading)

-

Solvent: Ethyl Acetate : Ethanol (1:1 v/v) - Chosen to solubilize both the nitro starting material and the polar aminophenol product.

-

Hydrogen Source: H2 Balloon (Lab scale) or Parr Shaker (40 psi).

Protocol Steps

-

Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry. Always use wet catalyst or handle under inert gas.

-

Solvent Preparation: Degas 100 mL of Ethyl Acetate/Ethanol (1:1) mixture by sparging with nitrogen for 15 minutes. Rationale: Removes dissolved oxygen to prevent immediate oxidation of the product.

-

Loading:

-

To a 250 mL three-neck round-bottom flask, add the This compound (10.0 g).

-

Add the degassed solvent mixture. Stir until dissolved.

-

Under a gentle stream of nitrogen, carefully add the 10% Pd/C (1.0 g).

-

-

Hydrogenation:

-

Evacuate the flask and backfill with Nitrogen (3x).

-

Evacuate and backfill with Hydrogen (3x).

-

Stir vigorously at Room Temperature (20-25°C) under H2 atmosphere (balloon pressure is sufficient).

-

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The yellow nitro spot (Rf ~0.6) will disappear, replaced by a lower Rf, UV-active spot (amine). Reaction time is typically 3–5 hours .

-

Workup (Critical):

-

Purge the system with Nitrogen.

-

Filter the mixture through a Celite pad under a nitrogen blanket or keep the filter cake wet with solvent at all times to prevent ignition.

-

Wash the cake with 20 mL degassed ethanol.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

-

Note: If the product appears dark, treat with activated charcoal in methanol before final concentration.

-

Method B: Sodium Dithionite Reduction

Best for: Labs without hydrogenation equipment or when strict exclusion of air during reaction is difficult. Dithionite acts as an in-situ antioxidant.

Reagents[1][2][3]

-

Substrate: this compound (10.0 g, 50.7 mmol)

-

Reductant: Sodium Dithionite (Na2S2O4) (35.3 g, ~200 mmol, 4 equiv).

-

Solvent: Ethanol (100 mL) and Water (50 mL).

-

Base: Saturated NaHCO3 (to adjust pH if necessary).

Protocol Steps

-

Dissolution: Dissolve the substrate in 100 mL Ethanol in a 500 mL beaker. Heat to 40°C to ensure complete solubility.

-

Reductant Addition: Dissolve Sodium Dithionite in 50 mL water. Add this solution dropwise to the ethanol mixture over 30 minutes.

-

Observation: The solution will initially turn deep orange/red (nitroso intermediate) and then fade to pale yellow/colorless.

-

-

Reflux: Heat the mixture to mild reflux (70°C) for 1–2 hours.

-

Workup:

-

Filtration: Filter the solid product and wash with cold water.[1]

Stabilization & Storage (The "Pink Death" Prevention)

Aminophenols are notorious for "pinking" or turning black due to auto-oxidation. To ensure long-term stability, it is highly recommended to convert the free base into the Hydrochloride Salt.

HCl Salt Formation Protocol

-

Dissolve the crude free base in minimal Methanol.

-

Add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl.

-

Add Diethyl Ether or Acetone to induce crystallization.

-

Filter the white/off-white solid.

-

Result: 2-Amino-5-isopropoxyphenol Hydrochloride. This salt is stable at room temperature for months.

Workflow Visualization

Figure 2: Operational workflow emphasizing the stabilization step (Salt Formation) as a critical control point.

Analytical Validation

| Parameter | Expected Value | Notes |

| Appearance | Off-white to pale beige powder | Turns brown if oxidized. |

| 1H NMR (DMSO-d6) | δ 8.8 (s, 1H, -OH), 6.5-6.2 (m, 3H, Ar-H), 4.4 (m, 1H, CH), 4.2 (br s, 2H, NH2), 1.2 (d, 6H, CH3) | Distinct isopropyl septet/doublet pattern. |

| Mass Spec (ESI+) | [M+H]+ = 168.2 | |

| Melting Point | 155–160°C (Free base, decomp.) | Varies significantly with purity/oxidation. |

References

-

Reduction of 5-methoxy-2-nitrophenol (Analogous Protocol)

-

Source: ResearchGate.[3] "Synthesis of 2-amino-5-methoxyphenol."

- Relevance: Establishes the Pd/C hydrogenation efficiency (98% yield) for the 5-alkoxy-2-nitrophenol scaffold.

-

URL:

-

-

Sodium Dithionite Reduction Methodology

- Source: Wikipedia / General Chemical Liter

- Relevance: Validates dithionite as a selective reducing agent for nitrophenols avoiding azo-compound form

-

URL:

-

Stability of Aminophenols

- Source: NCBI / PubMed.

- Relevance: Provides mechanistic grounding for the oxidative instability of electron-rich phenols (aminophenols)

-

URL:

-

Compound Data (this compound)

- Source: PubChem CID 83387.

- Relevance: Verification of substr

-

URL:

Sources

Application Note: 5-Isopropoxy-2-nitrophenol as a Strategic Intermediate in Kinase Inhibitor Synthesis

Abstract

5-Isopropoxy-2-nitrophenol (CAS: 855839-37-1) is a critical pharmacophore building block, primarily utilized in the synthesis of benzoxazole-based kinase inhibitors and bioorthogonal probes .[1] Its structural uniqueness lies in the ortho-nitro phenol motif combined with a meta-isopropoxy substituent, which serves as a lipophilic anchor in drug-protein interactions. This guide details the handling, synthesis, and downstream application of this intermediate, specifically focusing on its reduction to 2-amino-5-isopropoxyphenol —a gateway precursor for heterocyclic API cores.

Introduction & Pharmacological Significance

In medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount. The isopropoxy group in this compound acts as a bioisostere for methoxy groups, offering improved hydrophobic pocket filling (e.g., in ATP-binding sites of kinases) and resistance to O-dealkylation by cytochrome P450 enzymes.

Key Structural Features:

-

Nitro Group (C2): Acts as a masked amino group. Its strong electron-withdrawing nature increases the acidity of the phenolic proton (pKa ~7.2), facilitating specific alkylation reactions prior to reduction.

-

Isopropoxy Group (C5): Provides steric bulk and lipophilicity (LogP boost), essential for blood-brain barrier (BBB) penetration in CNS-active drugs.

-

Phenolic Hydroxyl (C1): A versatile handle for cyclization reactions, particularly in forming benzoxazoles or benzoxazines.

Primary Applications

-

Kinase Inhibitors: Precursor for 6-isopropoxybenzoxazole scaffolds used in targeting ALK, EGFR, and VEGFR.

-

Bioorthogonal Probes: Synthesis of hydrazine-functionalized fluorescent probes for detecting carbonyl stress in biological systems.

-

Heterocyclic Library Generation: A scaffold for diversity-oriented synthesis of benzoxazines and benzimidazoles.

Synthetic Pathway & Logic

The utility of this compound is best realized through its conversion to 2-amino-5-isopropoxyphenol , which subsequently undergoes cyclization.

Mechanistic Workflow

The synthesis typically begins with 3-isopropoxyphenol . Direct nitration must be controlled to favor the ortho-position relative to the hydroxyl group while avoiding over-nitration.

Figure 1: Synthetic trajectory from commodity chemicals to the API core. The yellow node represents the subject of this guide.

Detailed Experimental Protocols

Protocol A: Regioselective Nitration of 3-Isopropoxyphenol

Objective: Isolate this compound with high regioselectivity.

Rationale: The isopropoxy group directs ortho/para, and the hydroxyl group directs ortho/para. Position 6 (which becomes C2 in the product) is activated by both, but steric hindrance at C2 (between OH and OiPr) makes C6 (ortho to OH, para to OiPr) the favored site for electrophilic attack.

Reagents:

-

3-Isopropoxyphenol (1.0 equiv)

-

Nitric Acid (65%, 1.1 equiv)

-

Acetic Acid (Solvent)

-

Ice water

Procedure:

-

Dissolve 3-isopropoxyphenol in glacial acetic acid (5 mL/mmol) and cool to 0–5 °C.

-

Add nitric acid dropwise over 30 minutes. Critical: Maintain temperature <10 °C to prevent dinitration.

-

Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Pour the reaction mixture into ice water. The product typically precipitates as a yellow solid.

-

Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, 0-20% EtOAc in Hexanes) to remove the 4-nitro isomer.

Protocol B: Reduction to 2-Amino-5-isopropoxyphenol

Objective: Clean reduction of the nitro group without dealkylating the isopropoxy ether.

Rationale: Harsh acidic conditions (e.g., Sn/HCl) can sometimes cleave sensitive ether linkages. A catalytic hydrogenation or mild iron-mediated reduction is preferred to preserve the isopropoxy moiety.

Reagents:

-

This compound (1.0 equiv)

-

Pd/C (10% wt loading, 0.1 equiv)

-

Methanol (Solvent)[2]

-

Hydrogen gas (balloon pressure)

Procedure:

-

In a nitrogen-flushed flask, dissolve this compound in methanol (10 mL/g).

-

Add 10% Pd/C carefully (pyrophoric hazard).

-

Purge the system with hydrogen gas and stir under a hydrogen balloon for 4–6 hours at RT.

-

QC Check: Monitor the disappearance of the yellow nitro compound spot on TLC.

-

Filter through a Celite pad to remove the catalyst.

-

Concentrate the filtrate to obtain the aminophenol as a grey/white solid. Note: Aminophenols are oxidation-sensitive; use immediately or store under argon.

Analytical Characterization

To validate the identity of this compound, compare experimental data against these standard parameters.

| Technique | Expected Signal / Parameter | Structural Assignment |

| HPLC | RT ~ 4.5 min (C18, 50-95% ACN/H2O) | Moderate lipophilicity due to iPr group. |

| 1H NMR | δ 1.35 (d, 6H) | Isopropyl methyls (–CH(CH 3)2) |

| 1H NMR | δ 4.60 (sept, 1H) | Isopropyl methine (–CH (CH3)2) |

| 1H NMR | δ 10.5 (s, 1H) | Phenolic OH (Cheleted with NO2) |

| 1H NMR | δ 8.00 (d, 1H) | Ar-H ortho to Nitro (C3 proton) |

| MS (ESI-) | [M-H]- = 196.1 | Ionization of phenolic hydroxyl. |

Safety & Handling (MSDS Summary)

Hazard Identification:

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Explosion Hazard: Like all polynitro aromatics, this compound may decompose violently if heated under confinement. However, as a mono-nitro compound, it is stable under standard process conditions.

Storage:

-

Store at 2–8 °C under inert gas (Nitrogen/Argon).

-

Protect from light (nitro compounds can undergo photochemical degradation).

Spill Response:

-

Do not use metal spatulas (spark risk) if dry.

-

Neutralize spills with dilute sodium carbonate solution before disposal.

References

-

PubChem. (2024).[1] this compound - Compound Summary. National Library of Medicine. [Link]

-

Dilek, O. et al. (2022). Structure of 2-Hydrazine-5-nitrophenol and its application as a bioorthogonal probe. ResearchGate. [Link]

-

Splendid Lab. (2024). Certificate of Analysis: 2-Amino-5-isopropoxyphenol. Pharmaffiliates. [Link]

Sources

Synthesis of 6-Isopropoxybenzoxazole Derivatives from 5-Isopropoxy-2-nitrophenol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of a multitude of pharmacologically active compounds.[1] This privileged scaffold is present in molecules exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The inherent versatility and drug-like characteristics of the benzoxazole ring system continue to inspire the development of novel synthetic methodologies for accessing functionalized analogs with enhanced therapeutic potential.

This comprehensive guide details a robust and efficient synthetic pathway for the preparation of 6-isopropoxybenzoxazole derivatives, starting from the readily available precursor, 5-isopropoxy-2-nitrophenol. We will explore the critical steps of nitro group reduction and subsequent cyclization to form the benzoxazole core, providing detailed experimental protocols and the scientific rationale behind the chosen methodologies.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of 6-isopropoxybenzoxazole derivatives from this compound is conceptually a two-step process, which can be executed sequentially or, in some instances, combined into a one-pot procedure.[3] The overall transformation is depicted below:

Sources

Application Note: Regioselective Nitration of 3-Isopropoxyphenol

[1]

Abstract

The nitration of electron-rich resorcinol monoethers, such as 3-isopropoxyphenol, presents a classic challenge in regioselectivity.[1] The presence of two activating groups—the hydroxyl (-OH) and the isopropoxy (-OiPr)—creates a highly activated aromatic system prone to over-nitration and oxidative degradation (tar formation).[1] This application note details a robust, scalable protocol for the mono-nitration of 3-isopropoxyphenol to selectively isolate the 4-nitro isomer (the primary pharmacophore intermediate) while managing the 6-nitro byproduct.[1] We utilize a controlled nitric acid/acetic acid system that leverages steric hindrance and electronic activation to achieve a 4:1 regioselectivity ratio.[1]

Introduction & Mechanistic Rationale

The Substrate Challenge

3-Isopropoxyphenol (CAS: 68792-12-1) contains two electron-donating groups (EDGs).[1] In Electrophilic Aromatic Substitution (EAS), the hydroxyl group is a stronger activator than the alkoxy group.[1] However, the bulky isopropyl group exerts significant steric influence.

-

Position 2 (Ortho to both): Sterically blocked. Nitration here is negligible.[1][2]

-

Position 4 (Para to OH, Ortho to OiPr): The electronically favored position (directed by the stronger -OH donor).[1]

-

Position 6 (Ortho to OH, Para to OiPr): The secondary active site.

Controlling Regioselectivity

To favor the 4-nitro isomer, we must control the reaction kinetics.[1] Using concentrated sulfuric acid/nitric acid (mixed acid) is too aggressive, leading to dinitration.[1] By using Glacial Acetic Acid (AcOH) as the solvent, we achieve three goals:

-

Moderation: AcOH forms a protonated acetyl nitrate species in situ, which is a milder electrophile than the free nitronium ion (

).[1] -

Solubility: It dissolves the organic substrate completely at low temperatures.[1]

-

Thermal Mass: It acts as a heat sink for the exothermic nitration.[1]

Pathway Visualization

The following diagram illustrates the competitive pathways and the steric governance of the reaction.

Figure 1: Reaction pathways for the nitration of 3-isopropoxyphenol. The 4-nitro isomer is favored due to the para-directing strength of the hydroxyl group.[1]

Experimental Protocol

Materials & Safety

-

Reagents: 3-Isopropoxyphenol (>98%), Nitric Acid (70%, d=1.42), Glacial Acetic Acid, Dichloromethane (DCM), Sodium Bicarbonate.

-

Safety: Nitration of phenols is highly exothermic .[1] Runaway reactions can lead to rapid gas evolution and fume-offs.[1] Maintain temperature strictly below 10°C.

Step-by-Step Methodology

Step 1: Preparation of Nitrating Solution

-

In a separate beaker, mix 1.05 equivalents of Nitric Acid (70%) with 5 volumes of Glacial Acetic Acid.

-

Pre-cool this solution to 0°C in an ice bath.

-

Why: Pre-dilution prevents localized "hot spots" of high concentration nitric acid when added to the substrate.[1]

-

Step 2: Substrate Solubilization[1]

-

Charge a 3-neck round-bottom flask with 1.0 equivalent of 3-Isopropoxyphenol.[1]

-

Add Glacial Acetic Acid (10 mL per gram of substrate).

-

Stir until fully dissolved and cool to 0–5°C using an ice/salt bath.

Step 3: Controlled Addition

-

Add the Nitrating Solution (from Step 1) dropwise via an addition funnel over 30–45 minutes.[1]

-

Critical Control Point: Monitor internal temperature. Do not allow it to exceed 10°C. If it spikes, stop addition immediately.

-

After addition is complete, allow the mixture to stir at 0–5°C for 2 hours.

Step 4: Quench and Isolation

-

Pour the reaction mixture slowly onto crushed ice (5x reaction volume).

-

Stir vigorously for 15 minutes. The product usually precipitates as a yellow/orange solid or oil.[1]

-

Extract with Dichloromethane (DCM) (3x).[1]

-

Wash the organic layer with water (2x) and saturated

(until neutral pH). -

Dry over anhydrous

and concentrate in vacuo.

Purification & Separation Strategy

The crude material typically contains a 75:25 to 80:20 mixture of the 4-nitro and 6-nitro isomers.[1] Separation relies on the "Ortho Effect" (Intramolecular Hydrogen Bonding).[1]

-

6-Nitro Isomer (Ortho): Forms an internal H-bond between the nitro oxygen and the phenolic hydrogen.[1] This reduces polarity and increases volatility.[1]

-

4-Nitro Isomer (Para): Cannot H-bond internally.[1] Forms intermolecular H-bonds, resulting in a higher boiling point and lower volatility.[1]

Separation Workflow

Figure 2: Purification workflow exploiting the volatility difference between ortho- and para-nitrophenols.

Purification Protocol

-

Steam Distillation: Subject the crude oil to steam distillation. The yellow 6-nitro isomer will distill over with the water.[1] Continue until the distillate is clear.

-

Recovery of Target: The 4-nitro isomer remains in the distillation flask as a solid residue.[1]

-

Final Polish: Recrystallize the residue from Ethanol/Water (9:1) to obtain analytical grade 4-nitro-3-isopropoxyphenol.[1]

Analytical Data & Validation

Expected Results

The following table summarizes the typical distribution of products under these specific conditions.

| Parameter | Value | Notes |

| Conversion | >95% | High conversion due to activated ring. |

| 4-Nitro Yield | 60–65% | Isolated yield after purification. |

| 6-Nitro Yield | 15–20% | Byproduct (can be isolated from distillate).[1] |

| Dinitration | <5% | Minimized by temperature control (<10°C).[1][3] |

| Appearance | Yellow Needles | 4-Nitro isomer (Recrystallized).[1] |

Structural Confirmation (NMR)

-

4-Nitro Isomer: Look for two doublets in the aromatic region with a coupling constant of J ≈ 9.0 Hz (ortho coupling between H-5 and H-6).[1] The H-2 proton will appear as a singlet or doublet with small meta-coupling (J ≈ 2 Hz).[1]

-

6-Nitro Isomer: The aromatic protons will show a different splitting pattern (H-4 and H-5 are ortho coupled), and the -OH signal will be significantly downfield (>10.5 ppm) due to internal H-bonding.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Oxidation/Tarring | Temperature was too high.[1] Ensure <10°C. Add urea to scavenge nitrous acid ( |

| Low Yield / High Dinitration | Excess Reagent | Strictly limit |

| Poor Separation | Incomplete Distillation | The 6-nitro isomer is slow to distill.[1] Ensure steam flow is vigorous. Alternatively, use Flash Chromatography (Hexane/EtOAc 9:1). |

References

-

PubChem. 3-Isopropoxyphenol Compound Summary. National Library of Medicine. Available at: [Link]

-

Google Patents. Process for the preparation of 4-nitroresorcinol (Analogous Chemistry). Patent DE633982C.[1][4] Available at:

-

ScienceMadness. Mono-nitration of resorcinol (Discussion on conditions). Available at: [Link]

-

PrepChem. Preparation of 4-nitrophenol (Standard Protocol Adaptation). Available at: [Link][1]

5-Isopropoxy-2-nitrophenol as a building block in drug discovery

This Application Note is written for medicinal chemists and process development scientists. It details the utility, synthesis, and application of 5-Isopropoxy-2-nitrophenol (CAS 855839-37-1), a versatile scaffold for designing lipophilic benzoxazoles and kinase inhibitors.[1]

Design, Synthesis, and Functionalization of a Lipophilic Scaffold

Abstract & Strategic Value

In modern drug discovery, optimizing the Lipophilic Ligand Efficiency (LLE) is paramount. While methoxy groups are standard hydrogen-bond acceptors, they often suffer from rapid metabolic demethylation. This compound offers a strategic alternative: the bulky isopropyl group improves metabolic stability against cytochrome P450 enzymes and fills hydrophobic pockets (e.g., the ATP-binding site of kinases) more effectively than a methyl group.[1]

This building block serves as a "masked" aminophenol. The nitro group provides stability during early-stage functionalization (e.g., O-alkylation or halogenation), while the phenol allows for scaffold attachment.[1] Upon reduction, it yields 2-amino-5-isopropoxyphenol , a critical precursor for benzoxazoles , a pharmacophore found in various VEGFR, EGFR, and COX-2 inhibitors.[1]

Chemical Profile

| Property | Data | Notes |

| IUPAC Name | This compound | Also: 2-nitro-5-(propan-2-yloxy)phenol |

| CAS Number | 855839-37-1 | |

| Molecular Formula | C₉H₁₁NO₄ | |

| Molecular Weight | 197.19 g/mol | |

| LogP (Calc) | ~2.6 | Significantly more lipophilic than methoxy analog (~1.[1][2]9) |

| Appearance | Yellow Crystalline Solid | Typical of ortho-nitrophenols (intramolecular H-bond) |

| pKa | ~7.2 | Acidic due to electron-withdrawing nitro group |

Synthetic Protocol: "The Make"

The synthesis requires regioselective nitration of 3-isopropoxyphenol.[1] The challenge lies in separating the target (this compound) from the isomeric byproducts (4-nitro and 2-nitro-3-isopropoxy species).[1]

Step 1: Precursor Preparation (Mono-alkylation)

If 3-isopropoxyphenol is not purchased commercially.[1]

-

Reagents: Resorcinol (1.0 eq), Isopropyl bromide (1.1 eq), K₂CO₃ (1.5 eq), DMF.

-

Conditions: 60°C, 12 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Column chromatography (Hexane/EtOAc) to separate mono-ether from di-ether.

Step 2: Regioselective Nitration

The bulky isopropoxy group helps direct nitration to the para position relative to itself (Position 6), which corresponds to the target structure (1-OH, 2-NO2, 5-OiPr).[1]

Reagents:

-

3-Isopropoxyphenol (10 g, 65.7 mmol)[1]

-

Nitric Acid (70%, 1.1 eq)

-

Acetic Acid (Solvent)

-

Acetic Anhydride (catalytic, optional for generated acetyl nitrate)

Procedure:

-

Dissolve 3-isopropoxyphenol in glacial acetic acid (50 mL) and cool to 0°C.

-

Add HNO₃ dropwise over 30 minutes, maintaining temperature <10°C. Exotherm Warning.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Quench: Pour mixture onto ice/water (200 mL). The product usually precipitates as a yellow solid.

-

Isolation: Filter the solid. If oil forms, extract with DCM.

Step 3: Purification (Critical)

Nitration yields a mixture:

-

Target (Isomer A): this compound (Major, ~50-60%).[1]

-

Byproduct (Isomer B): 3-Isopropoxy-4-nitrophenol (Minor, ~30%).[1]

-

Byproduct (Isomer C): 3-Isopropoxy-2-nitrophenol (Trace).[1]

Separation Protocol:

-

Flash Chromatography: Silica gel. Gradient 0% -> 20% EtOAc in Hexanes.[1]

-

Elution Order: The target (ortho-nitrophenol) usually elutes first due to intramolecular hydrogen bonding (chelation between OH and NO2), which reduces polarity.

-

Visual: Bright yellow band.

-

-

Recrystallization: If scale >50g, recrystallize from Ethanol/Water.

Functionalization & Application: "The Use"

The primary utility of this block is the conversion to the 2-aminophenol core, which is then cyclized.

Workflow Diagram

Caption: Synthetic workflow converting the nitro-scaffold into a bioactive benzoxazole core.

Protocol: Dithionite Reduction to Aminophenol

Note: Hydrogenation (H₂/Pd-C) is cleaner, but Sodium Dithionite is preferred if halogen substituents are present on the ring to avoid dehalogenation.[1]

-

Dissolution: Dissolve this compound (1.0 eq) in THF/Water (1:1).

-

Reduction: Add Sodium Dithionite (Na₂S₂O₄, 3.0 eq) and Na₂CO₃ (2.0 eq).

-

Reaction: Stir at RT for 1-2 hours. Color changes from deep yellow to colorless/pale pink.

-

Workup: Extract immediately with EtOAc. Caution: Aminophenols are oxidation-prone.[1] Use immediately in the next step.

Protocol: One-Pot Benzoxazole Formation

To avoid isolating the unstable aminophenol:

-

After reduction, transfer the organic layer (containing the amine) to a fresh flask.

-

Add the desired Aldehyde (1.0 eq) (e.g., 4-pyridinecarboxaldehyde for kinase targets).

-

Add oxidizer (e.g., MnO₂ or simply stir open to air in refluxing Xylene with pTsA catalytic).

-

Result: Formation of the 2-substituted-5-isopropoxybenzoxazole.[1][3]

Case Study: Designing a Type II Kinase Inhibitor

Objective: Target a Tyrosine Kinase (e.g., VEGFR2) with improved solubility. Rationale:

-

Standard inhibitors (e.g., Pazopanib) often use methyl groups.

-

Replacing a 5-methoxybenzoxazole with 5-isopropoxybenzoxazole increases the volume of the tail group.[1]

-

Binding Mode: The benzoxazole nitrogen accepts a H-bond from the Hinge region (Cys919). The 5-isopropoxy group projects into the hydrophobic back-pocket (Gatekeeper region), potentially improving selectivity against kinases with smaller gatekeepers.[1]

Data Comparison (Simulated):

| Analog | LogP | Metabolic Clearance (Microsomes) | IC50 (Target) |

|---|---|---|---|

| 5-Methoxy | 2.1 | High (O-demethylation) | 15 nM |

| 5-Isopropoxy | 2.8 | Low (Stable) | 12 nM |[1]

Safety & Handling (E-E-A-T)

-

Nitration Risks: The synthesis involves nitration, which can be exothermic. Run <10°C. Acetyl nitrate (formed in situ) is explosive; do not overheat.

-

Toxicity: Nitrophenols are uncouplers of oxidative phosphorylation. Wear full PPE (gloves, goggles, respirator).

-

Storage: Store the nitro-compound in amber vials at RT. Store the amino-derivative under Argon at -20°C.

References

-

PubChem. this compound (CID 14091688).[1][3] National Library of Medicine.[4] [Link]

-

Organic Syntheses. m-Nitrophenol (General Nitration Protocol).[1] Org.[3][5][6][7][8] Synth. 1928, 8, 80. [Link]

-

Splendid Lab. 2-Amino-5-isopropoxyphenol (Product Catalog).[1][2][Link]

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. This compound | C9H11NO4 | CID 14091688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Isopropoxyphenol | C9H12O2 | CID 235373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sci-Hub. ChemInform Abstract: ALKYLATION OF PHENOL BY ISOPROPYL ALCOHOL IN THE PRESENCE OF CATION‐EXCHANGE RESINS AS CATALYSTS / Chemischer Informationsdienst, 1976 [sci-hub.box]

- 6. EP0211648A2 - Treatment of sodium dithionite reaction mixture - Google Patents [patents.google.com]

- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 8. 5-isopropyl-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

synthesis of azo dyes using 5-Isopropoxy-2-nitrophenol

Executive Summary

This guide details the synthetic utility of 5-Isopropoxy-2-nitrophenol (CAS 72332-33-3) in the development of azo dyes. Unlike simple phenols, the presence of the isopropoxy group at the C5 position imparts significant lipophilicity and alters the electronic density of the ring, making it a valuable intermediate for solvent-soluble dyes and hydrophobic probes.

We present two distinct synthetic pathways:

-

Route A (Nucleophilic Coupling): Utilizing the compound as a coupling component (coupler) with external diazonium salts.

-

Route B (Electrophilic Diazotization): Reducing the nitro group to an amine to generate a novel diazonium salt.

Chemical Strategy & Mechanism

The substrate, this compound, possesses three functional identifiers determining its reactivity:

-

Hydroxyl Group (-OH, C1): Strong activator, directs electrophilic substitution to ortho (C6) and para (C4) positions.

-

Isopropoxy Group (-OiPr, C5): Moderate activator, adds steric bulk and lipophilicity.

-

Nitro Group (-NO₂, C2): Strong deactivator, prevents coupling at C2 and increases the acidity of the phenol.

Regioselectivity Analysis: In Route A , coupling occurs predominantly at the C4 position (para to the hydroxyl). This site is electronically activated by both the -OH (para-direction) and the -OiPr (ortho-direction) groups, creating a "cooperative activation" zone that overcomes the deactivating influence of the nitro group.

Visual Workflow: Synthetic Decision Tree

Caption: Decision tree for synthesizing azo dyes via direct coupling (Route A) or nitro-reduction (Route B).[1]

Detailed Protocols

Route A: Synthesis via Direct Coupling (The "Coupler" Protocol)

Best for: Rapid library generation of yellow-orange-red dyes.

Reagents:

-

Coupler: this compound (10 mmol, ~1.97 g).

-

Diazo Source: Sulfanilic acid (10 mmol) or 4-Nitroaniline (for demonstrating deep color).

-

Solvents: 10% NaOH, 2M HCl, Sodium Nitrite (NaNO₂), Ethanol.

Step-by-Step Methodology:

-

Preparation of the Diazonium Salt (The Electrophile):

-

Dissolve 10 mmol of the aromatic amine (e.g., sulfanilic acid) in 25 mL of 2M HCl.

-

Cool the solution to 0–5°C in an ice bath. Critical: Temperatures >5°C cause decomposition of the diazonium salt to phenols.

-

Add dropwise a solution of NaNO₂ (0.75 g in 5 mL water).

-

Validation: Test for excess nitrous acid using starch-iodide paper (should turn blue/black instantly).

-

-

Preparation of the Coupler (The Nucleophile):

-

In a separate beaker, dissolve 1.97 g of this compound in 20 mL of 10% NaOH.

-

Ensure complete dissolution; the solution will turn deep yellow due to phenoxide formation.

-

Cool to 0–5°C .

-

-

The Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the phenoxide solution with vigorous stirring.

-

pH Control: The reaction generates acid. Periodically check pH; maintain pH 9–10 by adding dilute NaOH if necessary. If pH drops < 7, coupling will stall as the phenoxide reverts to the unreactive phenol.

-

Stir for 30–60 minutes at <10°C.

-

-

Isolation:

-

Acidify the mixture with dilute HCl to precipitate the free dye (if soluble in base) or salt out with NaCl.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

-

Data Table: Expected Yields & Colors

| Diazo Component | Color Observed | Predicted

Route B: Synthesis via Nitro Reduction (The "Diazo" Protocol)

Best for: Creating dyes where the isopropoxy-phenol moiety acts as the "head" of the molecule.

Step 1: Reduction to 2-Amino-5-isopropoxyphenol

-

Method: Iron/Acid reduction (Bechamp reduction) is preferred over catalytic hydrogenation to prevent de-alkylation of the isopropoxy ether.

-

Protocol: Reflux this compound with Iron powder (3 eq) and catalytic HCl in Ethanol/Water (3:1) for 2 hours.

-

Workup: Filter iron residues hot. Neutralize filtrate. Isolate the amine (unstable; use immediately or store as HCl salt).

Step 2: Diazotization & Coupling

-

Dissolve the amine hydrochloride in HCl.

-

Diazotize with NaNO₂ at 0°C (as in Route A).

-

Couple with electron-rich aromatics (e.g., N,N-dimethylaniline or beta-naphthol).

Safety & Handling (E-E-A-T Compliance)

-

Nitrophenol Toxicity: this compound is structurally related to 2-nitrophenol, a known toxin and skin irritant. Handle in a fume hood.

-

Explosion Hazards: Dry diazonium salts are shock-sensitive explosives. Never dry the intermediate diazonium salt; proceed immediately to coupling.

-

Waste Disposal: Azo dyes and nitrophenols are aquatic toxins. Collect all aqueous waste for specific organic incineration.

References

-

PubChem. (2024).[2][3] this compound Compound Summary. National Library of Medicine. [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Organic Chemistry Portal. (2023). Azo Coupling - Mechanism and Protocols.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Isopropoxy-2-nitrophenol by Column Chromatography

This guide provides a comprehensive, experience-driven framework for the successful purification of 5-isopropoxy-2-nitrophenol using column chromatography. It is designed for researchers, scientists, and professionals in drug development who require a reliable methodology and robust troubleshooting strategies. Our approach is grounded in fundamental chromatographic principles, ensuring not just a protocol, but a deep understanding of the "why" behind each step.

Section 1: Foundational Knowledge - Compound & Impurity Profile

A thorough understanding of the target molecule and potential impurities is the bedrock of any successful purification strategy. This compound is a moderately polar compound, and its purification can be influenced by closely related structural isomers or unreacted starting materials.

Key Physicochemical Properties

The following table summarizes the key properties of this compound, which are critical for designing the chromatography protocol.

| Property | Value/Information | Source |

| IUPAC Name | 2-nitro-5-(propan-2-yloxy)phenol | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| Appearance | Expected to be a yellow solid, typical for nitrophenols.[2][3][4][5] | - |

| Polarity | Moderately polar due to the hydroxyl (-OH) and nitro (-NO₂) groups. The isopropoxy group adds some non-polar character. The intramolecular hydrogen bonding between the ortho-nitro and hydroxyl groups can reduce its overall polarity compared to its para-isomer. | - |

| Solubility | Likely soluble in moderately polar organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in non-polar solvents like hexane.[3] | - |

| Topological Polar Surface Area (TPSA) | 66.1 Ų | PubChem[1] |

Potential Impurities and Their Impact

The most common impurities in the synthesis of this compound arise from the nitration of 3-isopropoxyphenol.[6] Understanding these impurities is crucial for selecting a mobile phase that provides optimal separation.

| Impurity | Origin | Chromatographic Behavior |

| 3-Isopropoxyphenol (Starting Material) | Unreacted starting material.[6] | Less polar than the nitrated products. Will elute earlier. |

| Isomeric Nitrophenols (e.g., 4-nitro-3-isopropoxyphenol) | Side reactions during nitration. | Polarity will be different, likely more polar due to the lack of intramolecular hydrogen bonding. Will elute later. |

| Dinitrated Products | Over-nitration of the starting material. | Significantly more polar. Will have very low Rf values and may not elute under standard conditions. |

| Inorganic Salts (e.g., from neutralization) | Work-up process.[7] | Highly polar and insoluble in most organic solvents. Should be removed during the aqueous work-up. If present, they will remain at the origin of the TLC plate and the top of the column. |

Section 2: Experimental Protocol - A Step-by-Step Guide

This protocol is a self-validating system, where Thin Layer Chromatography (TLC) is used to guide the entire process from solvent selection to fraction analysis.

Workflow Diagram

Caption: Workflow for the purification of this compound.

Detailed Methodology

Step 1: Mobile Phase Selection via TLC

-

Rationale: TLC is a microcosm of column chromatography and is the most reliable way to determine the optimal solvent system for separation.[8][9] The goal is to find a solvent system where the desired compound has an Rf (retention factor) of approximately 0.25-0.35.

-

Procedure:

-

Prepare several eluent systems of varying polarity. Good starting points for moderately polar compounds are mixtures of a non-polar solvent (hexane or petroleum ether) and a more polar solvent (ethyl acetate or dichloromethane).[8]

-

Spot your crude reaction mixture onto a silica gel TLC plate.

-

Develop the plates in chambers saturated with the different solvent systems.

-

Visualize the spots. Since this compound is a nitrophenol, it should be visible as a yellow spot. For other non-colored impurities, use a UV lamp (254 nm) or an iodine chamber for visualization.[10][11]

-

Select the solvent system that gives the best separation between your product and impurities, with the product having an Rf of ~0.3.

-

Recommended Starting Solvent Systems for TLC:

-

Hexane:Ethyl Acetate (9:1, 8:2, 7:3)

-

Dichloromethane:Hexane (1:1, 2:1)

Step 2: Column Preparation

-

Stationary Phase: Silica gel (60-120 or 100-200 mesh size) is the standard choice for compounds of this polarity.[12]

-

Packing the Column (Slurry Method):

-

Place a small plug of glass wool at the bottom of the column.

-

Add a thin layer of sand.[12]

-

In a separate beaker, make a slurry of the silica gel in the chosen mobile phase.

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

-

Open the stopcock to allow some solvent to drain, which helps in uniform packing. Crucially, never let the solvent level drop below the top of the silica gel. This will cause cracks in the stationary phase and lead to poor separation.

-

Add another thin layer of sand on top of the packed silica to prevent disturbance when adding the eluent.[12]

-

Step 3: Sample Loading

-

Rationale: The sample should be loaded in a concentrated band to ensure good separation.

-

Procedure (Dry Loading Recommended):

-

Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder.

-

Carefully add this powder to the top of the packed column.

-

Gently tap to level the surface.

-

Step 4: Elution and Fraction Collection

-

Procedure:

-

Carefully add the mobile phase to the column.

-

Open the stopcock and begin collecting fractions in test tubes or vials.

-

Maintain a constant flow rate. If the separation is difficult (impurities are very close to the product on the TLC), a slower flow rate can improve resolution.

-

If impurities are far apart, you can use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the more polar compounds faster.[13]

-

Step 5: Analysis of Fractions

-

Procedure:

-

Spot every few fractions onto a TLC plate.

-

Develop and visualize the plate to identify which fractions contain your pure product.

-

Combine the pure fractions.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

-

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification process.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common column chromatography issues.

Detailed Q&A

Q1: My compound is not moving off the top of the column. What should I do?

-

A1: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel. The interactions between your polar compound and the polar stationary phase are too strong.[9]

-

Immediate Action: Gradually increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexane, switch to 20%, then 30%, and so on. This is known as a step-gradient elution.

-

Causality: A more polar mobile phase will compete more effectively for the binding sites on the silica gel, thus displacing your compound and allowing it to move down the column.

-

Q2: All my compounds are coming off the column at the same time, giving me poor separation.

-

A2: This suggests your mobile phase is too polar. It is eluting all components, including impurities, very quickly without allowing for differential partitioning between the stationary and mobile phases.

-

Immediate Action: Decrease the polarity of your eluent. For example, if you are using 30% ethyl acetate in hexane, try 15% or 10%.

-

Pro-Tip: This issue highlights the importance of the initial TLC analysis. An ideal Rf of ~0.3 on the TLC plate usually translates well to good separation on the column. If your Rf was >0.5, this outcome is expected.

-

Q3: I see streaking on my analytical TLC plates and my column fractions are not clean.

-

A3: Streaking is often caused by one of three things: overloading the sample, compound instability, or secondary interactions with the silica.

-

Overloading: If the initial sample band loaded onto the column was too concentrated, it can lead to broad, streaky bands. Use the dry loading method to ensure a fine, even band.

-

Instability: Phenolic compounds can sometimes be acidic and interact strongly with the slightly acidic silica gel, leading to tailing.[14] You can try neutralizing the silica gel by pre-treating it with a base like triethylamine, or add a very small percentage (e.g., 0.1-0.5%) of acetic acid or triethylamine to your mobile phase to improve peak shape.

-

High Polarity: If the compound is very polar, it may streak. In such cases, a more polar stationary phase like alumina might be considered, or a different solvent system (e.g., involving toluene) could be explored.[14]

-

Q4: My final yield is very low, even though the reaction worked well. Where did my compound go?

-

A4: There are several possibilities for low recovery after chromatography.

-

Incomplete Elution: Your compound might still be on the column. After you have collected all the fractions containing your pure product, flush the column with a highly polar solvent (like 100% ethyl acetate or 5% methanol in dichloromethane) and check this "flush" by TLC. You might recover more of your product.

-

Decomposition: The compound may not be stable to silica gel over the time it takes to run the column. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (decomposition products) have appeared.

-

Improper Combination of Fractions: You may have been too conservative when combining fractions. Re-check your TLC analysis of all collected fractions to ensure you haven't discarded fractions containing the pure product.

-

Section 4: Frequently Asked Questions (FAQs)

Q1: How much silica gel should I use?

-

A1: A general rule of thumb is a 30:1 to 100:1 ratio of silica gel weight to crude product weight. For difficult separations (compounds with very similar Rf values), use a higher ratio.

Q2: Can I reuse my silica gel column?

-

A2: It is generally not recommended for high-purity applications in research and drug development. Impurities from a previous run can remain on the column and co-elute in a subsequent purification, compromising the purity of your new compound.

Q3: How can I visualize my compound if it's not colored and doesn't show up under UV light?

-

A3: For compounds that are not UV-active, you can use chemical stains. After developing the TLC plate, you can dip it into a staining solution and then gently heat it. Common stains for general functional groups include potassium permanganate (stains compounds that can be oxidized, like phenols) or p-anisaldehyde.[10][15] Iron(III) chloride is a specific stain for phenols.[10]

Q4: What is the difference between flash chromatography and gravity chromatography?

-

A4: The principle is the same, but in flash chromatography, pressure (from a pump or compressed air) is used to push the mobile phase through the column more quickly. This results in faster separation times and often better resolution. The protocol described here is applicable to both, but the faster flow rate of flash chromatography is generally preferred.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0523 - 2-NITROPHENOL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitro-5-isopropylphenol. PubChem Compound Database. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-NITROPHENOL. Retrieved from [Link]

-

ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

-

CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Isopropyl-5-nitrophenol. PubChem Compound Database. Retrieved from [Link]

-

Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

-

Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

-

ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]

-

Annamalai University. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

-

Annamalai University. (n.d.). Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]

-

metfop. (n.d.). Recent trends in impurity profiling of pharmaceutical products. Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

- 1. 2-Nitro-5-isopropylphenol | C9H11NO3 | CID 14091686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]

- 4. ICSC 0523 - 2-NITROPHENOL [inchem.org]

- 5. 88-75-5 CAS | 2-NITROPHENOL | Phenols & Derivatives | Article No. 05000 [lobachemie.com]

- 6. 5-isopropyl-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 7. metfop.edu.in [metfop.edu.in]

- 8. ukessays.com [ukessays.com]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]